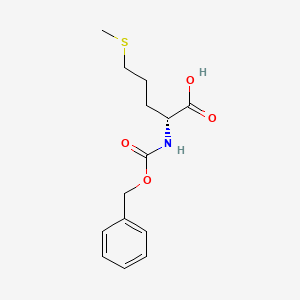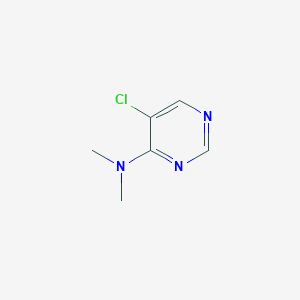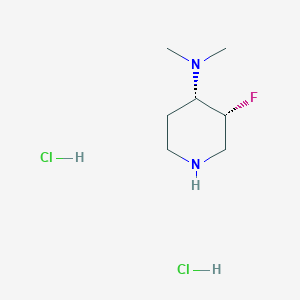
Z-D-HoMet-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-D-HoMet-OH, also known as (S)-2-(benzyloxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid, is a compound of interest in various scientific fields. It is a derivative of amino acids and is often used in peptide synthesis and other chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-HoMet-OH typically involves the protection of the amino group of an amino acid derivative, followed by the introduction of the methoxyphenyl group. Common synthetic routes include:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Z) group.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the protected amino acid with a methoxyphenyl derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques such as:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the efficient production of peptides and amino acid derivatives.
High-Performance Liquid Chromatography (HPLC): Used for the purification of the compound to achieve high purity levels.
化学反应分析
Types of Reactions
Z-D-HoMet-OH undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
Z-D-HoMet-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Z-D-HoMet-OH involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include:
Enzyme Inhibition: By binding to the active site of enzymes, it can prevent substrate binding and subsequent reactions.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
相似化合物的比较
Similar Compounds
Z-D-Phe-OH: A similar compound with a phenyl group instead of a methoxyphenyl group.
Z-D-Tyr-OH: Contains a hydroxyl group on the phenyl ring.
Z-D-Trp-OH: Features an indole ring instead of a methoxyphenyl group.
Uniqueness
Z-D-HoMet-OH is unique due to its methoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies.
属性
分子式 |
C14H19NO4S |
|---|---|
分子量 |
297.37 g/mol |
IUPAC 名称 |
(2R)-5-methylsulfanyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-20-9-5-8-12(13(16)17)15-14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m1/s1 |
InChI 键 |
HIUFIRVCAFTFKW-GFCCVEGCSA-N |
手性 SMILES |
CSCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CSCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)
![2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13013039.png)










![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)
